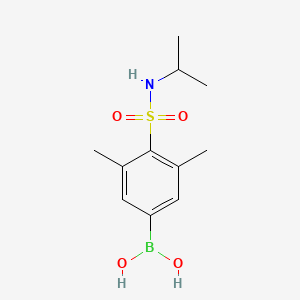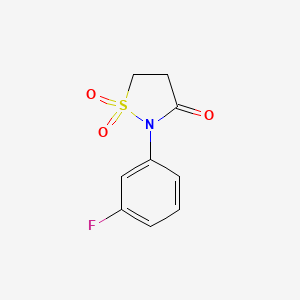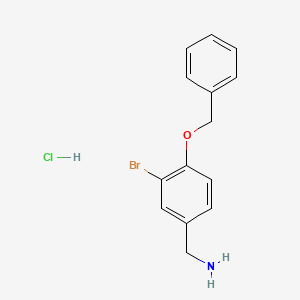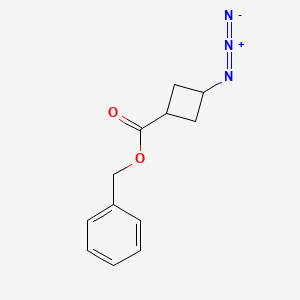
(3-Fluoropyridin-4-yl)méthanol
Vue d'ensemble
Description
“(3-Fluoropyridin-4-YL)methanol” is a key building block in organic synthesis that has high potential in various fields of research and industry. It has the empirical formula C6H6FNO and a molecular weight of 127.12 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “(3-Fluoropyridin-4-YL)methanol”, is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The molecular structure of “(3-Fluoropyridin-4-YL)methanol” can be represented by the SMILES stringFC(C=NC=C1)=C1CO . The InChI representation is 1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 . Physical And Chemical Properties Analysis
“(3-Fluoropyridin-4-YL)methanol” is a solid at room temperature . The exact boiling point, melting point, and density are not specified in the search results.Applications De Recherche Scientifique
Production biopharmaceutique
Le rôle du composé dans la production biopharmaceutique est significatif, car il peut être utilisé pour synthétiser des intermédiaires essentiels à la production de molécules biologiquement actives. Son application dans ce domaine est motivée par la demande croissante d’agents thérapeutiques plus efficaces et ciblés.
Chacune de ces applications exploite la structure chimique unique du (3-Fluoropyridin-4-yl)méthanol, en particulier son atome de fluor, qui confère des propriétés physiques et chimiques distinctes, très appréciées dans différents domaines de la recherche scientifique .
Safety and Hazards
Mécanisme D'action
Fluoropyridines have found applications in various fields. For instance, they are used in the synthesis of pharmaceuticals and agrochemicals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest in the development of fluorinated chemicals has steadily increased .
Analyse Biochimique
Biochemical Properties
(3-Fluoropyridin-4-YL)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as a substrate or inhibitor for certain enzymes, thereby affecting the overall metabolic flux . The nature of these interactions can vary, including covalent binding, non-covalent interactions, and allosteric modulation.
Cellular Effects
The effects of (3-Fluoropyridin-4-YL)methanol on various types of cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades . Additionally, (3-Fluoropyridin-4-YL)methanol can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, (3-Fluoropyridin-4-YL)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . These binding interactions can result in conformational changes that alter the function of the target biomolecule. Furthermore, (3-Fluoropyridin-4-YL)methanol may influence gene expression by modulating the activity of transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Fluoropyridin-4-YL)methanol can change over time. Its stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that (3-Fluoropyridin-4-YL)methanol can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic adaptation .
Dosage Effects in Animal Models
The effects of (3-Fluoropyridin-4-YL)methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
(3-Fluoropyridin-4-YL)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by acting as a substrate or inhibitor for key enzymes . This compound may also affect metabolite levels, leading to changes in the overall metabolic profile of the cell . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of (3-Fluoropyridin-4-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. For example, (3-Fluoropyridin-4-YL)methanol may be transported into cells via specific membrane transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of (3-Fluoropyridin-4-YL)methanol can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, influencing metabolic processes . Understanding its subcellular localization is essential for elucidating its precise role in cellular function.
Propriétés
IUPAC Name |
(3-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGCNYCNQMSEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678181 | |
| Record name | (3-Fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-60-8 | |
| Record name | (3-Fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)

![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)

![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
![7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1531988.png)
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)

![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)

